molecular formula C11H16N2O2 B152999 tert-Butyl (3-aminophenyl)carbamate CAS No. 68621-88-5

tert-Butyl (3-aminophenyl)carbamate

Cat. No. B152999
CAS RN: 68621-88-5
M. Wt: 208.26 g/mol
InChI Key: IEUIEMIRUXSXCL-UHFFFAOYSA-N
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Description

Tert-Butyl (3-aminophenyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates. These compounds are characterized by the presence of a tert-butyl group attached to a carbamate moiety, which in turn is connected to an aromatic ring, such as a phenyl group. The tert-butyl group is known for its steric bulk and is commonly used in organic chemistry as a protecting group due to its ability to be removed under certain conditions.

Synthesis Analysis

The synthesis of tert-butyl carbamates and related compounds has been explored in various studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, which demonstrates the versatility of tert-butyl carbamates in synthesizing complex molecules . The use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines also highlights the importance of tert-butyl groups in facilitating the synthesis of enantioenriched compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a bulky tert-butyl group, which can influence the reactivity and stereochemistry of the molecule. Ab initio calculations have been used to explain the cis selectivity observed in the synthesis of certain tert-butyl carbamates, indicating that the molecular structure plays a crucial role in the outcome of synthetic reactions .

Chemical Reactions Analysis

Tert-butyl carbamates undergo various chemical reactions that make them valuable intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been studied, leading to optically pure enantiomers, which can be further transformed into chiral organoselenanes and organotelluranes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the carbamate moiety. The tert-butyl group imparts steric bulk, which can affect the solubility and stability of the compound. The carbamate group, being a derivative of carbamic acid, can participate in hydrogen bonding and other interactions, which can influence the compound's boiling point, melting point, and reactivity. The stability of tert-butyl carbamates under various conditions, such as resistance to acidolysis, has been studied, demonstrating their suitability as intermediates in solid-phase synthesis .

Scientific Research Applications

1. Enzymatic Kinetic Resolution:

  • tert-Butyl (3-aminophenyl)carbamate plays a crucial role in enzymatic kinetic resolution. Lipase-catalyzed transesterification reactions have been employed to resolve this compound, leading to the optically pure (R)- and (S)-enantiomers. This process demonstrates high enantioselectivity and is significant in the synthesis of chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

2. Synthesis of Biologically Active Compounds:

  • tert-Butyl (3-aminophenyl)carbamate is an essential intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). It is synthesized via a rapid method involving acylation, nucleophilic substitution, and reduction, showcasing its versatility in pharmaceutical applications (Zhao, Guo, Lan, & Xu, 2017).

3. Asymmetric Mannich Reaction:

  • In asymmetric Mannich reactions, tert-Butyl (3-aminophenyl)carbamate is used for synthesizing tert-butyl phenyl(phenylsulfonyl)methylcarbamate. This synthesis plays a critical role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

4. Metalation and Alkylation Studies:

  • Studies on tert-butyl carbamate derivatives have revealed their ability to undergo metalation between nitrogen and silicon. This property is vital for preparing α-functionalized α-amino silanes, indicating the compound's importance in organosilicon chemistry (Sieburth, Somers, & O'hare, 1996).

5. Synthesis of Glycoconjugates:

  • tert-Butyl (3-aminophenyl)carbamate has been used in glycosylation reactions to produce anomeric 2-deoxy-2-amino sugar carbamates. This reaction demonstrates the compound's utility in generating novel glycoconjugate structures, expanding its applications in biochemical synthesis (Henry & Lineswala, 2007).

Safety And Hazards

The safety data sheet for “tert-Butyl (3-aminophenyl)carbamate” indicates that it is classified as Acute Tox. 4 Oral - Skin Sens. 1. It has a hazard statement of H302 - H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction .

Future Directions

“tert-Butyl (3-aminophenyl)carbamate” is used as an intermediate in organic synthesis , and its future directions are likely to be influenced by developments in this field. It is also used in the synthesis of N-Boc-protected anilines , suggesting potential applications in the production of these compounds.

properties

IUPAC Name

tert-butyl N-(3-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUIEMIRUXSXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512150
Record name tert-Butyl (3-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-aminophenyl)carbamate

CAS RN

68621-88-5
Record name tert-Butyl (3-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-aminophenyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl (3-nitrophenyl)carbamate (10.75 g, 45.12 mmol) in MeOH (150 mL) was added catalyst 10% Pd/C (0.48 g). The reaction mixture was stirred at rt under H2 overnight, and filtered. The filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=4:1) to give the title compound as a pale yellow solid (7.59 g, 81%).
Quantity
10.75 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.48 g
Type
catalyst
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl(3-nitrophenyl)carbamate (17.1 g, 71.7 mmol) in ethanol (90 mL)/tetrahydrofuran (30 mL) was added 10% palladium-carbon (1.53 g), and the mixture was stirred at room temperature under a hydrogen atmosphere (3 atm) for 9 hr. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was washed with diethyl ether/hexane mixture to give the title compound (14.7 g, 98%) as a colorless solid.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.53 g
Type
catalyst
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
B Oyallon, M Brachet-Botineau, C Logé… - European Journal of …, 2018 - Elsevier
We identified a new series of quinoxaline-2-carboxylic acid derivatives, targeting the human proviral integration site for Moloney murine leukemia virus-1 (HsPim-1) kinase. Seventeen …
Number of citations: 29 www.sciencedirect.com
J Shao, S Liu, X Liu, Y Pan, W Chen - Bioorganic & Medicinal Chemistry, 2020 - Elsevier
The covalent binding nature of irreversible kinase inhibitors potentially increases the severity of “off-target” toxicity. Based on our continual strategy of chemically tuning the Michael …
Number of citations: 7 www.sciencedirect.com
RS Sonawane, M SHIRSAT, SR Patil… - Asian Journal of …, 2020 - researchgate.net
CID data base were explored considering AZD0865 as standard and docked in proton pump ATPase pocket (PDB ID: 4ux2) to find out novel imidazopyridine derivatives as proton …
Number of citations: 2 www.researchgate.net
A Friberg, H Rehwinkel, D Nguyen, V Pütter… - ACS …, 2020 - ACS Publications
Lactate dehydrogenase A (LDHA) is frequently overexpressed in tumors, thereby sustaining high glycolysis rates, tumor growth, and chemoresistance. High-throughput screening …
Number of citations: 20 pubs.acs.org
MZ Qin, L Wang, S Yan, JJ Ma, Y Tian, YF Zhao… - Chinese Chemical …, 2017 - Elsevier
Based on our previous work, a series of hydrazone moiety-bearing aminopyrimidines were synthesized. The compounds were evaluated for inhibitory activities against EGFR T790M/…
Number of citations: 5 www.sciencedirect.com
AD Hobson, MJ McPherson, ME Hayes… - Journal of medicinal …, 2022 - ACS Publications
Using a convergent synthetic route to enable multiple points of diversity, a series of glucocorticoid receptor modulators (GRM) were profiled for potency, selectivity, and drug-like …
Number of citations: 10 pubs.acs.org
FM Zhang, L Yuan, XW Shi, KR Feng, X Lan… - Bioorganic …, 2022 - Elsevier
Phosphoglycerate dehydrogenase (PHGDH) is abnormally expressed in numerous malignant tumor cells and catalyzes the first step of serine biosynthesis, thus becoming a key drug …
Number of citations: 3 www.sciencedirect.com
Y Hao, X Wang, T Zhang, D Sun, Y Tong… - Journal of Medicinal …, 2016 - ACS Publications
EGFR-targeted inhibitors (gefitinib and erlotinib) provided an effective strategy for the treatment of non-small-cell lung cancer. However, the EGFR T790M secondary mutation has …
Number of citations: 22 pubs.acs.org
Y Hao, J Lyu, R Qu, Y Tong, D Sun… - Journal of Medicinal …, 2018 - ACS Publications
First-generation epidermal growth factor receptor (EGFR) inhibitors, gefitinib and erlotinib, have achieved initially marked clinical efficacy for nonsmall cell lung cancer (NSCLC) patients …
Number of citations: 30 pubs.acs.org
NR Lakkaniga, L Zhang, B Belachew… - European Journal of …, 2020 - Elsevier
Aurora Kinase B is a serine-threonine kinase known to be overexpressed in several cancers, with no inhibitors approved for clinical use. Herein, we present the discovery and …
Number of citations: 19 www.sciencedirect.com

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